8-Iodoindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique molecular structures featuring 10 π-delocalized electrons, which contribute to their interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Iodoindolizine can be synthesized through a one-pot multicomponent reaction involving substituted acetophenone, acetic acid, pyridine, and molecular iodine . This method is efficient and yields a variety of 1-iodoindolizine derivatives. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the indolizine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing industrial-grade reagents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in [8+2] cycloaddition reactions with electron-deficient dienophiles, leading to the formation of complex polycyclic structures.
Sonogashira Reactions: The compound can undergo palladium-catalyzed coupling reactions with acetylenes to form 5-ethynyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cycloaddition: Electron-deficient alkenes or alkynes are used in the presence of a catalyst.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts are employed under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted indolizines depending on the nucleophile used.
Cycloaddition Products: Polycyclic structures with enhanced electronic properties.
Sonogashira Products:
Scientific Research Applications
8-Iodoindolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-iodoindolizine involves its interaction with various molecular targets and pathways:
Cycloaddition Reactions: The compound undergoes [8+2] cycloaddition reactions, where the indolizine ring acts as an 8π-electron fragment.
Sonogashira Reactions: In the presence of palladium catalysts, this compound couples with acetylenes to form ethynyl derivatives, which can further undergo pericyclic cyclization.
Comparison with Similar Compounds
Indolizine: The parent compound without the iodine substitution.
5-Iodoindolizine: Another halogenated derivative with the iodine atom at the 5th position.
Azaindolizine: A nitrogen-containing analog with similar reactivity.
Uniqueness: 8-Iodoindolizine is unique due to the specific positioning of the iodine atom, which significantly influences its reactivity and potential applications. The iodine atom enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6IN |
---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
8-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |
InChI Key |
UPHPLDITAWMUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC=C(C2=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.